molecular formula C23H14Cl2N2O5 B5438106 4-(1-cyano-2-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid

4-(1-cyano-2-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid

Cat. No. B5438106
M. Wt: 469.3 g/mol
InChI Key: SGGNDGLADNWLKG-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-cyano-2-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid, also known as CNB-001, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

The exact mechanism of action of 4-(1-cyano-2-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid is not fully understood, but it is thought to act through multiple pathways, including the inhibition of oxidative stress and inflammation, modulation of neurotransmitter systems, and regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and neuronal damage. It has also been shown to improve cognitive function and neuroplasticity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 4-(1-cyano-2-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid is its potential therapeutic applications in various neurological disorders. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For 4-(1-cyano-2-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid research include further investigation into its potential therapeutic applications in various neurological disorders, as well as its mechanism of action and potential side effects. Additionally, research on the optimization of its synthesis method and formulation for clinical use is needed.

Synthesis Methods

4-(1-cyano-2-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid can be synthesized using a multistep process involving the reaction of 4-bromobenzoic acid with 4-hydroxybenzaldehyde, followed by the reaction of the resulting compound with 3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde and potassium cyanide. The final product is obtained through a purification process involving column chromatography.

Scientific Research Applications

4-(1-cyano-2-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective properties, reduce inflammation, and improve cognitive function in animal models.

properties

IUPAC Name

4-[(E)-1-cyano-2-[3,5-dichloro-4-[(4-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N2O5/c24-20-10-15(9-18(12-26)16-3-5-17(6-4-16)23(28)29)11-21(25)22(20)32-13-14-1-7-19(8-2-14)27(30)31/h1-11H,13H2,(H,28,29)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGNDGLADNWLKG-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=C(C#N)C3=CC=C(C=C3)C(=O)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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